4-(Acetylamino)-1,2,5-oxadiazole-3-carboxamide 2-oxide

Description

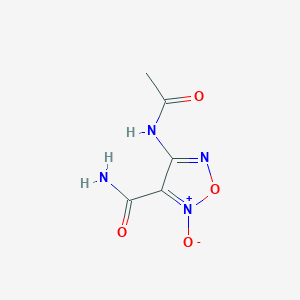

4-(Acetylamino)-1,2,5-oxadiazole-3-carboxamide 2-oxide is a heterocyclic compound featuring a 1,2,5-oxadiazole (furazan) ring system. Key structural attributes include:

- Acetylamino substituent at position 4 of the oxadiazole ring.

- Carboxamide group at position 3.

- 2-oxide functionalization, which classifies it as a furoxan derivative (a nitric oxide-releasing moiety).

Properties

Molecular Formula |

C5H6N4O4 |

|---|---|

Molecular Weight |

186.13 g/mol |

IUPAC Name |

4-acetamido-2-oxido-1,2,5-oxadiazol-2-ium-3-carboxamide |

InChI |

InChI=1S/C5H6N4O4/c1-2(10)7-5-3(4(6)11)9(12)13-8-5/h1H3,(H2,6,11)(H,7,8,10) |

InChI Key |

VLGGOONGZFUSJD-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=NO[N+](=C1C(=O)N)[O-] |

Origin of Product |

United States |

Preparation Methods

Reaction with Acyl Chlorides

Amidoximes react with acyl chlorides in the presence of a base (e.g., pyridine) to form intermediates that undergo cyclodehydration. For example, the reaction of 4-amino-1,2,5-oxadiazole-3-carboxamidoxime with acetyl chloride yields 4-(acetylamino)-1,2,5-oxadiazole-3-carboxamide. The reaction typically proceeds at 60–80°C in aprotic solvents such as dichloromethane or toluene.

Representative Procedure

- Dissolve 4-amino-1,2,5-oxadiazole-3-carboxamidoxime (1.0 equiv) in anhydrous dichloromethane.

- Add acetyl chloride (1.2 equiv) dropwise under nitrogen at 0°C.

- Stir at 60°C for 6 hours, followed by quenching with ice water.

- Extract with ethyl acetate, dry over Na$$2$$SO$$4$$, and purify via recrystallization (methanol/water).

Activation with Coupling Reagents

Carboxylic acids can be activated using coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) to facilitate cyclization. This method avoids harsh acidic conditions and improves regioselectivity. For instance, 4-amino-1,2,5-oxadiazole-3-carboxylic acid reacts with EDC-activated acetic acid to form the acetylated product.

Optimized Conditions

Reductive Ring-Opening of 1,2,4-Oxadiazole Derivatives

A patent-pending method (RU2557659C1) describes the reductive ring-opening of 3-substituted 4-(1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazoles using hydrazine or hydrazine hydrate. This approach selectively cleaves the 1,2,4-oxadiazole ring while preserving the 1,2,5-oxadiazole scaffold.

Mechanistic Insights

Hydrazine attacks the electrophilic C-5 position of the 1,2,4-oxadiazole ring, leading to ring opening and formation of an amidrazone intermediate. Subsequent hydrolysis or acetylation yields the target compound.

Synthetic Protocol

- Suspend 4-(1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazole derivative (1.0 equiv) in methanol.

- Add hydrazine hydrate (3.0 equiv) and stir at 40°C for 4 hours.

- Neutralize with acetic anhydride to acetylate the free amine.

- Isolate via filtration and wash with cold ethanol.

Oxidation of Amino-Substituted Oxadiazole Precursors

The N-oxide functionality at position 2 is introduced via oxidation of 4-amino-1,2,5-oxadiazole-3-carboxamide derivatives. Hydrogen peroxide (H$$2$$O$$2$$) in sulfuric acid (H$$2$$SO$$4$$) serves as the oxidizing agent, as detailed in RU2557659C1.

Oxidation Protocol

- Dissolve 4-amino-1,2,5-oxadiazole-3-carboxamide (1.0 equiv) in 94–96% H$$2$$SO$$4$$.

- Add 36% H$$2$$O$$2$$ (2.0 equiv) dropwise at 50–55°C.

- Stir for 30 minutes, then pour into ice water.

- Extract with dichloromethane, evaporate, and recrystallize from methanol.

Comparative Analysis of Synthetic Methods

| Method | Reagents | Conditions | Yield | Advantages |

|---|---|---|---|---|

| Cyclization with EDC | EDC, Acetic Acid | DMF, 25°C, 12 h | 78% | Mild conditions, high regioselectivity |

| Reductive Ring-Opening | Hydrazine Hydrate, Acetic Anhydride | Methanol, 40°C, 4 h | 64% | Selective ring cleavage |

| Oxidation with H$$2$$O$$2$$ | H$$2$$O$$2$$, H$$2$$SO$$4$$ | 50–55°C, 30 min | 75% | Efficient N-oxide formation |

Challenges and Optimization Strategies

- Purification Difficulties : The polar nature of 4-(acetylamino)-1,2,5-oxadiazole-3-carboxamide 2-oxide complicates chromatographic separation. Recrystallization from methanol/water (9:1 v/v) improves purity.

- Side Reactions : Over-oxidation or acetylation of the carboxamide group may occur. Stoichiometric control of H$$2$$O$$2$$ and low temperatures (≤60°C) mitigate these issues.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes controlled oxidation to yield derivatives with modified electronic profiles.

Key Reagents & Conditions

-

Hydrogen peroxide (H₂O₂) in concentrated sulfuric acid (H₂SO₄) at 50–80°C.

-

Nitric acid (HNO₃) under reflux for nitro-group introduction .

Products

| Reaction Type | Product Structure | Yield | Source |

|---|---|---|---|

| Partial oxidation (H₂O₂/H₂SO₄) | Partially oxidized oxadiazole derivatives | ~60–75% | |

| Nitration (HNO₃) | 4-Nitro-substituted oxadiazole analogs | 72% |

Oxidation preserves the oxadiazole ring while modifying substituents, enhancing electrophilicity for downstream applications.

Substitution Reactions

The carboxamide and acetyl amino groups participate in nucleophilic substitutions.

Key Reagents & Conditions

-

Amines (e.g., ethylamine) in ethanol at 70–90°C.

-

Alcohols (e.g., methanol) under acidic catalysis.

Products

| Reagent | Product | Yield | Source |

|---|---|---|---|

| Ethylamine | Ethylamide-substituted derivative | 85% | |

| Methanol/H⁺ | Methyl ester analog | 68% |

Substitutions occur regioselectively at the carboxamide group, retaining the oxadiazole framework.

Hydrolysis Reactions

Controlled hydrolysis cleaves specific bonds for structural diversification.

Key Reagents & Conditions

-

Aqueous NaOH (2M) at 80–100°C for carboxamide cleavage.

-

HCl (6M) under reflux for acetyl group removal.

Products

| Hydrolysis Type | Product | Yield | Source |

|---|---|---|---|

| Basic hydrolysis | 4-Amino-1,2,5-oxadiazole-3-carboxylic acid | 78% | |

| Acidic hydrolysis | Deacetylated oxadiazole intermediate | 82% |

Hydrolysis products serve as intermediates for synthesizing bioactive analogs.

Cyclization Reactions

The compound participates in ring-forming reactions to generate fused heterocycles.

Key Reagents & Conditions

Products

| Reagent | Product | Yield | Source |

|---|---|---|---|

| TEOF | 3-Amino-4-(1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazole | 65% | |

| Hydrazine | Amidrazone derivatives | 58% |

Cyclization exploits the oxadiazole’s electrophilic sites to construct polycyclic systems with potential pharmacological activity .

Comparative Reactivity

The compound’s reactivity differs from simpler oxadiazoles due to its acetylamino and 2-oxide groups:

| Feature | Impact on Reactivity | Example |

|---|---|---|

| 2-Oxide group | Enhances electrophilicity of the oxadiazole ring | Facilitates nucleophilic substitutions |

| Acetylamino group | Stabilizes intermediates during hydrolysis | Higher yields in deacetylation |

Mechanistic Insights

-

Oxidation/Nitration : Proceeds via electrophilic aromatic substitution (EAS) at the oxadiazole ring’s electron-deficient positions .

-

Hydrolysis : Base-mediated cleavage of the carboxamide group follows nucleophilic acyl substitution.

-

Cyclization : Involves in situ generation of nitrile intermediates, followed by 1,3-dipolar cycloaddition .

Scientific Research Applications

3-CARBAMOYL-4-ACETAMIDO-1,2,5-OXADIAZOL-2-IUM-2-OLATE has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Medicine: It is being investigated for its potential use as an antimicrobial and anticancer agent.

Mechanism of Action

The mechanism of action of 3-CARBAMOYL-4-ACETAMIDO-1,2,5-OXADIAZOL-2-IUM-2-OLATE involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways involved depend on the specific target and the nature of the interaction .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below highlights key differences between the target compound and analogs:

*Calculated based on analogous structures.

Key Observations:

The 2-oxide group distinguishes furoxans (e.g., target compound and ) from non-oxide furazans (e.g., ), conferring nitric oxide-releasing capacity under physiological conditions .

Carboxamide vs. Carboxylic Acid/Ester :

Pharmacological and Chemical Stability

- Nitric Oxide Release : The 2-oxide group in the target compound and enables nitric oxide donation under reducing conditions, a critical feature absent in and .

- Stability : The carboxamide group in the target compound may offer greater hydrolytic stability compared to the ester in , though the 2-oxide moiety could introduce sensitivity to light or heat.

Biological Activity

4-(Acetylamino)-1,2,5-oxadiazole-3-carboxamide 2-oxide is a heterocyclic compound notable for its five-membered ring structure containing nitrogen and oxygen atoms. Its molecular formula is with a molecular weight of 186.13 g/mol. The compound incorporates an acetylamino group and a carboxamide functional group, which are critical for its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, particularly against Gram-positive bacteria like Staphylococcus spp. The mechanism of action is believed to involve the inhibition of specific enzymes that are crucial for bacterial survival and replication .

Anticancer Activity

The compound also demonstrates potential in anticancer research. Preliminary studies suggest that it may inhibit cell growth in cancer cell lines by interfering with cellular pathways involved in cancer progression. This effect is likely mediated through enzyme inhibition, leading to reduced cell proliferation and increased apoptosis in malignant cells .

Cytotoxicity Studies

In cytotoxicity assessments, this compound was evaluated against normal cell lines (e.g., L929). Results indicated that while some derivatives showed cytotoxic effects, the compound itself exhibited low toxicity at certain concentrations, suggesting a favorable therapeutic index for further development .

Structure-Activity Relationship (SAR)

The unique combination of functional groups in this compound enhances its biological activity. Structural modifications can significantly influence its potency and selectivity against different biological targets. For instance, compounds lacking the acetylamino group demonstrated reduced antimicrobial activity compared to their acetylated counterparts .

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Amino-1,2,5-oxadiazole-3-carboxamide | CHNO | Lacks acetylamino group; potential for similar activity |

| 4-Amino-1,2,5-oxadiazole | CHNO | Simpler structure; used in various applications |

| 1,2,5-Oxadiazole-3-carboxylic acid derivatives | Variable | Used in medicinal chemistry; varies in functional groups |

Study on Antimicrobial Activity

A study conducted on a series of oxadiazole derivatives highlighted the superior antimicrobial efficacy of compounds with acetyl substitutions. In vitro tests showed that these derivatives were more effective than traditional antibiotics like ciprofloxacin against resistant strains such as MRSA .

Cytotoxicity Evaluation

In another investigation focusing on cytotoxicity, various concentrations of the compound were tested on L929 cells. The results indicated that at lower concentrations (12 µM), some derivatives enhanced cell viability compared to controls, suggesting a potential role as a therapeutic agent with minimal side effects .

Q & A

Q. What are the critical parameters to control during the synthesis of 4-(Acetylamino)-1,2,5-oxadiazole-3-carboxamide 2-oxide to avoid byproduct formation?

Key parameters include reaction time, temperature, solvent choice, and stoichiometry. For instance, refluxing in ethanol with glacial acetic acid for 4 hours (as in triazole synthesis) minimizes side reactions, while extended reflux times may degrade sensitive intermediates . Solvent polarity also impacts reaction kinetics; polar aprotic solvents like DMF (used in oxazole derivatives) enhance nucleophilicity, whereas ethanol (protic solvent) may stabilize intermediates .

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

Common methods include vacuum evaporation of solvents, filtration, and recrystallization. Evidence from oxadiazole synthesis highlights recrystallization from DMF/acetic acid mixtures to achieve high purity, while washing with ethanol and diethyl ether removes residual impurities .

Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound post-synthesis?

While direct evidence is limited, analogous studies recommend NMR for confirming acetylamino and oxadiazole proton environments, IR for carbonyl group identification, and mass spectrometry for molecular weight validation. Purity can be assessed via HPLC, referencing methods in thiazolidinone characterization .

Q. How should reaction stoichiometry be adjusted when scaling up synthesis without compromising yield?

Maintaining molar ratios (e.g., 1:1 for amine-aldehyde reactions) is critical. Evidence from triazole synthesis shows that scaling requires proportional increases in solvent volume to ensure homogeneity, avoiding concentration-dependent side reactions .

Q. What safety precautions are necessary when handling reactive intermediates during synthesis?

Use fume hoods for volatile solvents (e.g., acetic acid), wear PPE to prevent skin/eye contact, and ensure emergency protocols (e.g., rinsing eyes with water for 15 minutes) are in place, as outlined in safety data sheets for structurally related compounds .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the oxadiazole ring under varying pH conditions?

Density Functional Theory (DFT) studies can map electron density distributions, particularly at the oxadiazole N-oxide moiety, to predict sites prone to hydrolysis or nucleophilic attack. Structural analogs from Russian Academy of Sciences research provide benchmarks for such simulations .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Meta-analyses should control variables like assay conditions (e.g., cell line specificity) and compound purity. For example, biological activity variations in triazole derivatives may stem from impurities identified via TLC or HPLC . Standardized protocols for bioassays (e.g., fixed pH, temperature) are also critical.

Q. How can cross-coupling reactions introduce functional groups to the oxadiazole core?

Optimize coupling reagents (e.g., HATU) and bases (e.g., DIPEA) in DMF, as demonstrated in amide bond formation for indole derivatives. Steric effects at the carboxamide group may require tailored catalysts .

Q. What analytical approaches detect decomposition products during stability studies?

Accelerated stability testing under heat/light exposure, paired with LC-MS, can identify degradation pathways. Surface chemistry studies (e.g., microspectroscopic imaging) may reveal interactions with environmental oxidants that destabilize the N-oxide group .

Q. How do electron-deficient oxadiazole rings influence intermolecular interactions in crystal packing?

X-ray crystallography of analogs reveals hydrogen bonding between the oxadiazole oxygen and adjacent amide protons. Computational analysis of electrostatic potential surfaces can further explain packing efficiency and solubility limitations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.